molecular formula C23H23N5O3S B14105835 N-(4-ethoxyphenyl)-2-[[5-(2-ethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide

N-(4-ethoxyphenyl)-2-[[5-(2-ethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide

Cat. No.: B14105835
M. Wt: 449.5 g/mol
InChI Key: UXTIONQWTZRDCI-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-{[5-(2-ethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an ethoxyphenyl group, an ethylphenyl group, and a pyrazolo[3,4-d]pyrimidin-6-yl sulfanyl moiety, making it a subject of interest for researchers.

Properties

Molecular Formula

C23H23N5O3S

Molecular Weight

449.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[[5-(2-ethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H23N5O3S/c1-3-15-7-5-6-8-19(15)28-22(30)18-13-24-27-21(18)26-23(28)32-14-20(29)25-16-9-11-17(12-10-16)31-4-2/h5-13H,3-4,14H2,1-2H3,(H,24,27)(H,25,29)

InChI Key

UXTIONQWTZRDCI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2C(=O)C3=C(NN=C3)N=C2SCC(=O)NC4=CC=C(C=C4)OCC

Origin of Product

United States

Preparation Methods

The synthesis of N-(4-ethoxyphenyl)-2-{[5-(2-ethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the ethylphenyl group: This step may involve the use of Grignard reagents or other organometallic compounds to introduce the ethylphenyl moiety.

    Attachment of the ethoxyphenyl group: This can be done through nucleophilic substitution reactions.

    Formation of the sulfanyl linkage:

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-(4-ethoxyphenyl)-2-{[5-(2-ethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The ethoxyphenyl and ethylphenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in organic synthesis.

    Biology: The compound may have biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Its unique structure could make it a potential lead compound for drug development, particularly in the areas of anti-inflammatory or anticancer research.

    Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-{[5-(2-ethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to specific receptors, leading to downstream effects.

Comparison with Similar Compounds

N-(4-ethoxyphenyl)-2-{[5-(2-ethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide can be compared with other similar compounds, such as:

    N-(4-ethoxyphenyl)-N’-(4-nitrophenyl)acetamidine: This compound has a similar ethoxyphenyl group but differs in its overall structure and functional groups.

    N-(4-butylphenyl)-2-(4-nitrophenyl)acetamide: This compound features a butylphenyl group instead of an ethylphenyl group.

    N-(4-methoxyphenyl)-2-(4-(4-nitrophenyl)-1-piperazinyl)acetamide: This compound includes a methoxyphenyl group and a piperazinyl moiety, making it structurally distinct.

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